molecular formula C14H13N2NaO2 B13485975 sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B13485975
M. Wt: 264.25 g/mol
InChI Key: IXAJIHHMGRUVPB-UHFFFAOYSA-M
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Description

Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivative .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and disease mechanisms.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer treatments.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The compound can also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

  • Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
  • 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Comparison: Compared to these similar compounds, sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its sodium salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly suitable for certain pharmaceutical applications where these properties are crucial .

Properties

Molecular Formula

C14H13N2NaO2

Molecular Weight

264.25 g/mol

IUPAC Name

sodium;1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate

InChI

InChI=1S/C14H14N2O2.Na/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,17,18);/q;+1/p-1

InChI Key

IXAJIHHMGRUVPB-UHFFFAOYSA-M

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)[O-].[Na+]

Origin of Product

United States

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